N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide

説明

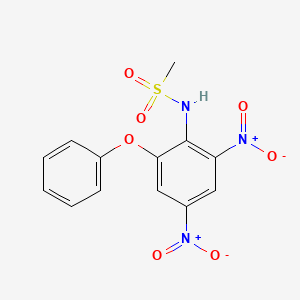

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H11N3O7S and its molecular weight is 353.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Nimesulide Impurity A, also known as N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide or 7GB6XG4WM3, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by producing prostaglandins, which are key mediators of inflammation .

Mode of Action

Nimesulide Impurity A acts as a COX-2 inhibitor . It interacts with COX-2 and inhibits the production of prostaglandins, free radicals, and proteolytic enzymes . This results in a reduction of inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 mediated prostaglandins by Nimesulide Impurity A affects the inflammatory process . The reduction of prostaglandins, free radicals, and proteolytic enzymes leads to a decrease in inflammation and pain .

Pharmacokinetics

Nimesulide Impurity A exhibits linear pharmacokinetics in the dose range from 25 to 100 mg . It is rapidly absorbed following oral administration . The drug is extensively bound to albumin and eliminated with a terminal half-life of about 4 hours . The excretion of the unchanged drug in urine and feces is negligible .

Result of Action

The inhibition of COX-2 by Nimesulide Impurity A results in a decrease in the production of prostaglandins, free radicals, and proteolytic enzymes . This leads to a reduction in inflammation and pain, providing relief for various conditions .

Action Environment

The action of Nimesulide Impurity A can be influenced by various environmental factors. For instance, its absorption can be affected by the pH of the gastrointestinal tract . Additionally, its stability and efficacy can be influenced by factors such as temperature and light exposure . Therefore, it’s important to store and administer the drug under appropriate conditions to ensure its effectiveness .

生物活性

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide, also known as a derivative of Nimesulide, is a compound that has garnered attention for its biological activity, particularly in the context of anti-inflammatory and potential anticancer properties. This article compiles data from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and associated research findings.

- Molecular Formula : C13H11N3O7S

- Molecular Weight : 353.31 g/mol

- CAS Number : Not specifically listed but related to Nimesulide (CAS 51803-78-2).

This compound primarily functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism underlies its use as an anti-inflammatory agent.

Anti-inflammatory Effects

Numerous studies have demonstrated the anti-inflammatory properties of this compound:

- Inhibition of Prostaglandin Synthesis : It has been shown to significantly reduce levels of inflammatory mediators in various models, indicating its potential utility in treating conditions like arthritis and other inflammatory diseases .

- Cellular Studies : In vitro studies indicate that this compound induces apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect that could be beneficial in cancer therapy .

Anticancer Activity

Recent investigations into the anticancer potential of this compound reveal promising results:

- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates .

- Resistance Overcoming : This compound has shown effectiveness against drug-resistant cancer cell lines, making it a candidate for further development in overcoming resistance mechanisms associated with traditional chemotherapeutics .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- Study on Efficacy Against Cancer Cells : A study published in 2024 detailed the synthesis and evaluation of novel thioureas derived from this compound, demonstrating significant antiviral and anticancer activity against various resistant cancer cell lines .

- Toxicological Assessment : Toxicity studies have shown that while the compound exhibits potent biological activity, it also presents risks such as reproductive toxicity at higher doses. The LD50 values for acute toxicity were found to be 200 mg/kg in rats when administered orally .

Data Summary Table

科学的研究の応用

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide is a synthetic compound with a complex molecular structure featuring a methanesulfonamide group attached to a phenoxyphenyl moiety with dinitro substitutions. It is related to nimesulide, a non-steroidal anti-inflammatory drug (NSAID), and shares some of its pharmacological properties.

Pharmaceutical Development

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide is explored as a lead compound for developing novel anti-inflammatory drugs with improved efficacy and reduced side effects. Studies suggest it may inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), which plays a significant role in the inflammatory process. Some research indicates that derivatives of nimesulide exhibit selective inhibition of cyclooxygenase-2 over cyclooxygenase-1, potentially reducing gastrointestinal side effects compared to traditional NSAIDs.

Anti-inflammatory and Analgesic Properties

The compound is primarily studied for its anti-inflammatory and analgesic properties due to its structural similarity to nimesulide. The uniqueness of N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide lies in its dual nitro substitution, which may enhance its binding affinity and selectivity towards cyclooxygenase enzymes compared to its analogs.

Solubility and Bioavailability

Nimesulide, which is structurally related to N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide, is practically insoluble in water, which may lead to low bioavailability . Research has explored improving the solubility and bioavailability of nimesulide via complexation with substances like polysaccharide arabinogalactan, disodium salt of glycyrrhizic acid, and hydroxypropyl-β-cyclodextrin .

Antiviral and Anticancer Activity

Studies have evaluated the anticancer and antiviral activities of novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. While the compounds did not show significant anticancer properties, one compound exhibited promising antiviral activity against HIV. Nimesulide, a selective COX-2 inhibitor, has shown anticancer effects in neoplastic pancreatic cells by increasing PTEN levels and inhibiting proliferation and apoptosis .

Chemical Modifications

Chemical modifications of nimesulide have been performed via direct N-acylation or a two-step process involving reduction of the nitro group, with some synthesized compounds showing moderate selectivity for COX-2 inhibition over COX-1 in vitro .

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies of compounds containing a methanesulfonamide group, such as dofetilide, help understand molecular vibrations and potential sites for electrophilic attack.

Chemical Safety and Process Analysis

The method of boundary and temperature diagrams has been applied to the nitration of N-(2-phenoxyphenyl) Methane Sulfonamide, highlighting its importance in the safe production of pharmaceuticals.

Toxicity

特性

IUPAC Name |

N-(2,4-dinitro-6-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O7S/c1-24(21,22)14-13-11(16(19)20)7-9(15(17)18)8-12(13)23-10-5-3-2-4-6-10/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQHYRUDRMDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1OC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51765-56-1 | |

| Record name | 4',6'-Dinitro-2'-phenoxymethanesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',6'-DINITRO-2'-PHENOXYMETHANESULFONANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GB6XG4WM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common impurities found in Nimesulide, and how are they analyzed?

A1: Two common impurities found in Nimesulide are Impurity C (2-phenoxyaniline) and Impurity D (2-phenoxy-4-nitroaniline). These impurities can arise during the synthesis process or due to degradation of the active substance over time. [, ]

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying components of a mixture. A reversed-phase HPLC method with UV detection has been reported for the simultaneous determination of Nimesulide and its impurities in both bulk drug substance and pharmaceutical formulations. [] This method demonstrates good separation of the analytes, allowing for accurate quantification.

- Spectrophotometry: This method utilizes the absorption of light by a substance to determine its concentration. A spectrophotometric method using 8-hydroxyquinoline as an oxidative coupling reagent has been developed for the specific detection of Impurity D. [] This method is particularly useful for detecting trace amounts of this impurity.

Q2: Why is it crucial to control the levels of impurities in Nimesulide formulations?

A2: Controlling the levels of impurities in pharmaceutical formulations is crucial for ensuring the safety and efficacy of the drug product. Impurities can potentially:

Q3: What are the key considerations when developing and validating an analytical method for impurity profiling in Nimesulide?

A3: Developing and validating an analytical method for impurity profiling involves several critical aspects:

- Specificity: The method must be able to distinguish the target analyte (Nimesulide) and its impurities from other components in the sample matrix (e.g., excipients in a tablet formulation). []

- Linearity: The method should demonstrate a linear response over the desired concentration range of the analytes, enabling accurate quantification. [, ]

- Sensitivity: The method needs to be sensitive enough to detect and quantify impurities at low levels, as per regulatory requirements. This is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). [, ]

- Accuracy and Precision: The method should provide results close to the true value (accuracy) with minimal variation between replicate measurements (precision). [, ]

- Robustness: The method should be resilient to minor variations in experimental parameters (e.g., temperature, pH of the mobile phase) to ensure consistent performance. []

Q4: Are there any computational studies available on Nimesulide or its impurities?

A4: Yes, computational chemistry methods have been employed to study Nimesulide and its impurities. For example, one study used computational tools and spectral analysis to characterize the structural properties of Impurity D. [] This information can be valuable for understanding the behavior of the impurity and developing more effective analytical methods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。